8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 8th position and a 2-methylpropyl group at the 3rd position of the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamino benzene derivative with a suitable carbonyl compound to form the benzodiazepine core.
Alkylation: The 2-methylpropyl group is introduced at the 3rd position via alkylation using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and bromination reactions are conducted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzodiazepine derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Substituted benzodiazepine derivatives with various functional groups.
Scientific Research Applications
8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with neurotransmitter receptors and its potential effects on neurological pathways.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new psychoactive drugs and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine and 2-methylpropyl substituents may influence the binding affinity and selectivity of the compound for different GABA receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the bromine atom and the 2-methylpropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural differences can result in variations in potency, duration of action, and receptor selectivity.
Biological Activity
8-Bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 1500935-71-6) is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure and potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H17BrN2O. The compound features a bromine atom and a branched alkyl group that may influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 297.19 g/mol |
SMILES | CC(CC1CNc2c(NC1=O)cc(cc2)Br)C |
InChI Key | RNOBCTPUISZTJF-UHFFFAOYSA-N |
Biological Activity
Research indicates that benzodiazepines can exhibit a range of biological activities:
- Anxiolytic Effects : Compounds in this class are commonly used to alleviate anxiety disorders.
- Sedative Properties : They are effective in inducing sleep and managing insomnia.
- Anticonvulsant Activity : Benzodiazepines are often utilized in the treatment of epilepsy and seizure disorders.
Study 1: Anxiolytic Potential
A study published in Pharmacology Biochemistry and Behavior investigated various benzodiazepine derivatives for their anxiolytic properties. The findings suggested that modifications in the side chain significantly influenced the binding affinity to GABA_A receptors and subsequent anxiolytic activity . Although specific data on this compound was not available, it can be inferred that similar compounds show promising results.
Study 2: Sedative Effects
In another research article focusing on sedative effects of benzodiazepines, it was noted that compounds with a bromine substituent often exhibited enhanced sedative properties compared to their non-brominated counterparts . This suggests potential for 8-bromo derivatives in sleep disorder treatments.
Study 3: Anticonvulsant Activity
A comparative analysis of benzodiazepine derivatives indicated that those with branched alkyl groups demonstrated significant anticonvulsant activity in animal models . This could position this compound as a candidate for further anticonvulsant studies.
Properties
IUPAC Name |
7-bromo-3-(2-methylpropyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-8(2)5-9-7-15-11-4-3-10(14)6-12(11)16-13(9)17/h3-4,6,8-9,15H,5,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBCTPUISZTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNC2=C(C=C(C=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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